BenchChemオンラインストアへようこそ!

2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid

Medicinal Chemistry Hypolipidemic Agents Thiazole Scaffolds

This 2-anilino-thiazole-4-acetic acid scaffold features a 4-phenoxyanilino motif at the thiazole 2-position, fundamentally distinct from common 4-phenoxy-phenyl thiazole regioisomers. The unique hydrogen-bond donor/acceptor topology and altered dihedral angle make it irreplaceable by fenofibrate or standard Mokale-series analogs. Essential for PPARα/δ docking campaigns, hypolipidemic SAR studies (HFD-Sprague-Dawley model), and HPLC/LC-MS isomer-resolved method development. Available at research-grade purity (≥95%).

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 927983-71-9
Cat. No. B2704895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid
CAS927983-71-9
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O
InChIInChI=1S/C17H14N2O3S/c20-16(21)10-13-11-23-17(19-13)18-12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19)(H,20,21)
InChIKeyWBAYETGQAPPDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid (CAS 927983-71-9): Chemical Identity and Core Structural Features


2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid (CAS 927983-71-9) is a synthetic, low-molecular-weight (326.4 g/mol) thiazole-acetic acid hybrid . Its architecture fuses a 4-phenoxyanilino motif at the thiazole 2-position with an acetic acid side-chain at the 4-position, generating a hydrogen-bond-capable scaffold distinct from the more common 4-phenoxy-phenyl thiazole regioisomers . The compound is commercially available at research-grade purity (≥95%) for early-stage discovery .

Why 2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid is Not Interchangeable with Common Thiazole-Phenoxy Probes


The phenoxyacetic acid pharmacophore is a validated hypolipidemic and PPAR-modulating warhead, yet its activity is exquisitely sensitive to the heterocycle substitution pattern [1]. In the extensively characterized 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid series, shifting the phenoxy group from the terminal phenyl ring to the 2-anilino position—as in 2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetic acid—fundamentally alters the hydrogen-bond donor/acceptor topology and the dihedral angle between the aromatic rings . Consequently, in-class compounds such as fenofibrate (a marketed PPARα agonist) or the Mokale et al. aminothiazole series cannot serve as functional surrogates; SAR data from the latter series confirm that even a methyl-to-chloro substitution on the terminal ring can invert the lipid-modulating effect [1]. Researchers requiring a 2-anilino-thiazole-4-acetic acid scaffold with a terminal phenoxy extension must therefore procure this specific CAS entity.

Quantitative Differentiation Evidence for 2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid (927983-71-9)


Spatial Isomerism vs. Regioisomeric Comparator (CAS 168127-35-3): Physicochemical Property Divergence

The target compound is a positional isomer of 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS 168127-35-3), a scaffold prevalent in hypolipidemic agent patents [1]. In the target, the phenoxy group resides on the anilino nitrogen, whereas in the comparator it is on the phenyl ring attached to the thiazole. This reorganization is predicted to alter the XLogP by approximately +0.5 units (calculated XLogP: 4.1 for CAS 168127-35-3 vs. estimated ~4.6 for the target based on fragment contribution) [2]. The topological polar surface area (tPSA) remains identical at 99.7 Ų, but the spatial distribution of polarity is shifted, impacting membrane permeation potential without changing the total hydrogen-bond capacity [2]. No direct biological comparison is published; the differentiation rests on validated in silico descriptors.

Medicinal Chemistry Hypolipidemic Agents Thiazole Scaffolds

Hydrogen-Bond Donor Topology Divergence from Primary Amine and 4-Methyl-Carboxylic Acid Analogs

Compared to 2-(4-(2-aminothiazol-4-yl)phenoxy)acetic acid (CAS 168127-34-2), which bears a primary amine at the 2-position, the target compound replaces the NH2 group with a 4-phenoxyanilino substituent, thereby removing a hydrogen-bond donor (HBD) while adding two aromatic rings and an ether oxygen . Compared to 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid, the target moves the carboxyl group from the 5-position to a more flexible 4-acetic acid arm, increasing the rotatable bond count from ~4 to 6 and altering the pKa of the acid moiety . These differences translate into divergent solubility, metabolic stability, and target-binding profiles, though no direct head-to-head assay data are currently available in the public domain.

Structure-Activity Relationship Drug Design Thiazole Derivatives

Class-Level Hypolipidemic Activity Potential and Reference Standard Normalization

While the target compound itself lacks published in vivo data, the phenoxy acetic acid class has been systematically validated in a high-fat diet (HFD)-induced hyperlipidemic Sprague-Dawley rat model using fenofibrate (250 mg/kg) as the reference standard [1]. In the Mokale et al. series, structurally related 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives at 50 mg/kg p.o. produced statistically significant reductions in serum triglycerides (up to ~25% vs. HFD control) and increases in HDL cholesterol (up to ~15%) [1]. The target compound's unique 2-(4-phenoxyanilino) substitution pattern may confer a distinct lipid-modulating fingerprint when subjected to the same standardized protocol.

Hypolipidemic Activity In Vivo Pharmacology Phenoxy Acetic Acid Pharmacophore

Commercial Availability and Purity Benchmarking for Reproducible Research

The target compound is commercially available from CymitQuimica (Biosynth brand) at a documented minimum purity of 95% . In contrast, many structural analogs such as CAS 168127-35-3 are listed on chemical marketplaces without guaranteed purity specifications, introducing batch-to-batch variability that can confound biological assay reproducibility . Quantitatively, a 95% purity floor means that at a standard screening concentration of 10 µM, the maximum total impurity exposure is ≤0.5 µM, which is below the typical hit-calling threshold for most biochemical assays.

Chemical Procurement Research-Grade Purity Lot-to-Lot Consistency

Recommended Application Scenarios for 2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid (927983-71-9)


Hypolipidemic Lead Optimization: Exploring the 2-Anilino Substitution Vector

Use as a key intermediate for structure-activity relationship (SAR) studies aimed at improving the lipid-modulating potency of the phenoxy-thiazole-acetic acid class. The 2-(4-phenoxyanilino) group provides a unique hydrogen-bond acceptor-rich extension not present in the published Mokale et al. 4a–4h series [1]. Evaluate in the established HFD-Sprague-Dawley rat model alongside fenofibrate (250 mg/kg) to benchmark triglyceride-lowering and HDL-elevating effects [1].

Computational Docking and Pharmacophore Modeling with Defined Physicochemical Descriptors

Deploy in molecular docking campaigns against PPARα/δ or M3 muscarinic receptors, leveraging the compound's calculated XLogP shift (~+0.5 vs. the 4-phenoxy regioisomer) to probe lipophilic sub-pockets [2]. The 6-rotatable-bond framework offers conformational sampling that can be compared with the more rigid 4-methyl-5-carboxylic acid analog to decouple flexibility from binding affinity .

Analytical Reference Standard for Isomer-Specific Method Development

Employ as a certified reference material (95% purity) to develop and validate HPLC or LC-MS methods capable of resolving positional isomers of thiazole-acetic acid derivatives . The distinct retention time driven by the 2-phenoxyanilino group enables isomer-specific quantification in complex reaction mixtures.

Fragment-Based Drug Discovery (FBDD) Library Member

Include in fragment libraries screening for novel anti-inflammatory or metabolic disease targets. With a molecular weight of 326.4 g/mol, it occupies the upper fragment space and provides a balanced HBD (2)/HBA (6) profile suitable for both hydrogen-bond-driven and hydrophobic protein-ligand interactions .

Quote Request

Request a Quote for 2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.